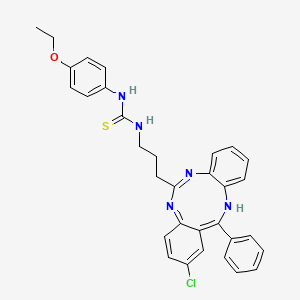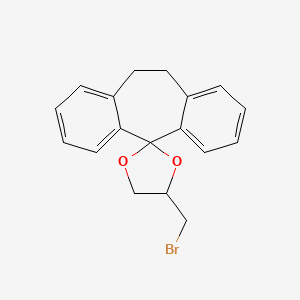
4'-(Bromomethyl)-10,11-dihydrospiro(5H-dibenzo(a,d)cycloheptene-5,2'-(1,3)dioxolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 252-188-0, also known as Poloxamer 188, is a nonionic block linear copolymer. It is composed of two hydrophilic side-chains attached to a hydrophobic center core. This compound exhibits rheologic, anti-thrombotic, anti-inflammatory, and cytoprotective activities in various tissue injury models .
Méthodes De Préparation
Poloxamer 188 is synthesized through the polymerization of ethylene oxide and propylene oxide. The reaction conditions typically involve the use of a base catalyst, such as potassium hydroxide, and the process is carried out at elevated temperatures. Industrial production methods often involve continuous polymerization processes to ensure consistent product quality and high yield .
Analyse Des Réactions Chimiques
Poloxamer 188 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced polymer chains .
Applications De Recherche Scientifique
Poloxamer 188 has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier. In biology, it is employed in cell culture media to enhance cell viability and growth. In medicine, Poloxamer 188 is used in drug delivery systems to improve the solubility and bioavailability of drugs. Additionally, it is used in the treatment of chronic microvascular diseases and skeletal muscle deficiencies due to its cytoprotective properties .
Mécanisme D'action
The mechanism of action of Poloxamer 188 involves its incorporation into the phospholipid bilayer of cell membranes. This incorporation helps to stabilize and reseal damaged cell membranes, thereby reducing cell injury and promoting cell survival. The molecular targets and pathways involved include the attenuation of oxidative stress and inflammation, which are key factors in tissue injury .
Comparaison Avec Des Composés Similaires
Poloxamer 188 can be compared with other similar compounds, such as Poloxamer 407 and Poloxamer 338. While all these compounds share a similar structure, Poloxamer 188 is unique due to its specific molecular weight and hydrophilic-lipophilic balance. This uniqueness makes it particularly effective in applications requiring membrane stabilization and cytoprotection .
List of Similar Compounds::- Poloxamer 407
- Poloxamer 338
Propriétés
Numéro CAS |
34753-41-8 |
|---|---|
Formule moléculaire |
C18H17BrO2 |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
4-(bromomethyl)spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene] |
InChI |
InChI=1S/C18H17BrO2/c19-11-15-12-20-18(21-15)16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)18/h1-8,15H,9-12H2 |
Clé InChI |
AUYAOASYSVVYED-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C3(C4=CC=CC=C41)OCC(O3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)
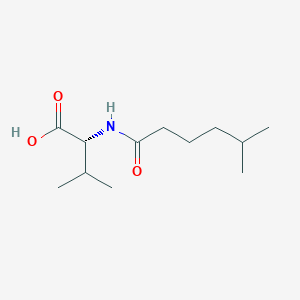

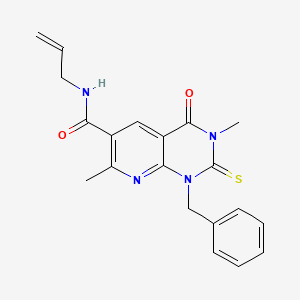
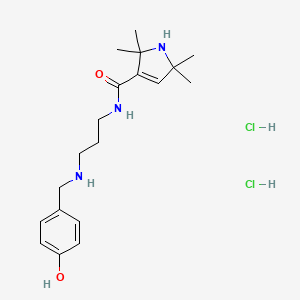
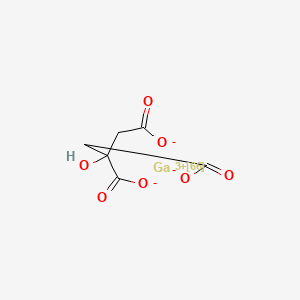
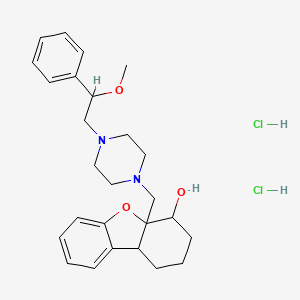
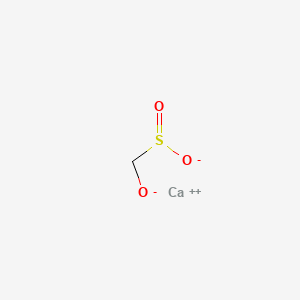
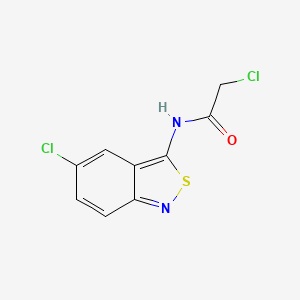
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)

![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)
